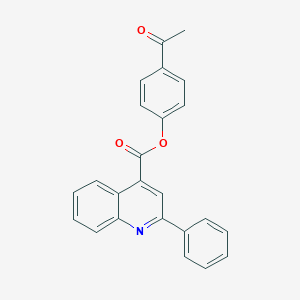

4-Acetylphenyl 2-phenylquinoline-4-carboxylate

Description

Properties

IUPAC Name |

(4-acetylphenyl) 2-phenylquinoline-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17NO3/c1-16(26)17-11-13-19(14-12-17)28-24(27)21-15-23(18-7-3-2-4-8-18)25-22-10-6-5-9-20(21)22/h2-15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFRVBFXBCYFOJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Starting Materials

The reaction begins with the base-mediated cleavage of isatin (A ) to form an intermediate α-ketoamide, which undergoes condensation with acetophenone derivatives. Subsequent cyclization and dehydration yield the 2-phenylquinoline-4-carboxylic acid intermediate (B1 ). Esterification with 4-acetylphenol introduces the final acetylphenyl group.

Key reagents :

-

Isatin (indoline-2,3-dione)

-

Substituted acetophenones (e.g., 4-bromoacetophenone)

-

Potassium hydroxide (base catalyst)

-

Ethanol (solvent)

Standard Reaction Conditions

Optimized parameters for high yields include:

Table 1 : Representative Yields from Pfitzinger Condensation

Optimization Strategies for Improved Efficiency

Solvent and Base Selection

Ethanol is preferred for its ability to dissolve both isatin and acetophenone derivatives, while potassium hydroxide ensures efficient deprotonation. Substituting ethanol with dimethylformamide (DMF) increases reaction rates but may reduce yields due to side reactions.

Alternative Synthetic Routes

Suzuki Coupling for Late-Stage Functionalization

Post-Pfitzinger modifications enable the introduction of aryl groups via Suzuki-Miyaura cross-coupling. For example, bromine-substituted intermediates undergo coupling with 2-fluorophenylboronic acid to install terminal aryl groups.

Advantages :

-

Enables diversification of the quinoline core.

-

Compatible with sensitive substituents.

Limitations :

Esterification Techniques

Esterification of 2-phenylquinoline-4-carboxylic acid with 4-acetylphenol employs cesium salts or trimethylsilyl diazomethane (TMS-CHN₂) to activate the carboxylate group.

Table 2 : Esterification Methods Compared

Characterization and Quality Control

Spectroscopic Analysis

Chemical Reactions Analysis

Types of Reactions

4-Acetylphenyl 2-phenylquinoline-4-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated compounds.

Scientific Research Applications

Antibacterial Applications

The antibacterial properties of 4-Acetylphenyl 2-phenylquinoline-4-carboxylate have been investigated in several studies. The compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Case Study: Antibacterial Activity Evaluation

A study synthesized a series of quinoline derivatives, including this compound, and evaluated their antibacterial activities using the agar diffusion method. The results indicated that structural modifications significantly enhanced antibacterial activity. Notably, compounds with higher lipophilicity exhibited stronger antibacterial effects, suggesting that the physicochemical properties of the compound play a crucial role in its efficacy against bacterial infections .

Anticancer Applications

This compound has been identified as a potential histone deacetylase (HDAC) inhibitor, which is a promising target in cancer therapy. By inhibiting HDACs, the compound can influence gene expression and induce apoptosis in cancer cells.

Case Study: HDAC Inhibition and Anticancer Activity

Research has demonstrated that derivatives of phenylquinoline-4-carboxylic acid exhibit potent HDAC inhibition. For instance, a compound labeled D28 showed selective inhibition of HDAC3 and significant anticancer activity in vitro. The study highlighted that the introduction of the phenylquinoline structure enhances the binding affinity to HDACs, leading to increased anticancer effects .

Summary of Research Findings

The following table summarizes key findings from various studies regarding the applications of this compound:

Mechanism of Action

The mechanism of action of 4-Acetylphenyl 2-phenylquinoline-4-carboxylate involves its interaction with specific molecular targets. For instance, as a histone deacetylase inhibitor, it binds to the active site of the enzyme, preventing the removal of acetyl groups from histone proteins. This leads to an accumulation of acetylated histones, which can alter gene expression and induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Physical Properties

Key structural analogs differ in substituents on the quinoline core and the ester group. Below is a comparative analysis:

Table 1: Structural and Physical Properties of Selected Analogs

Key Observations :

- Lipophilicity : Analogs with long alkyl chains (e.g., heptyl in ) exhibit higher lipophilicity, which may improve membrane permeability but reduce aqueous solubility. The acetyl group offers a balance between polarity and lipophilicity .

- Crystallinity: Derivatives like 2-(4-methylphenyl)quinoline-4-carboxylic acid () have been structurally validated via X-ray crystallography using SHELX software, confirming planar quinoline cores and intermolecular hydrogen bonding patterns .

Table 2: Antibacterial Activity of Selected Derivatives

SAR Insights :

- Ester vs. Acid: Free carboxylic acids (e.g., 2-(4-methylphenyl)quinoline-4-carboxylic acid) often exhibit higher polarity but lower bioavailability compared to ester derivatives .

- Substituent Effects : Chloro and methoxy groups () enhance antibacterial activity, likely through hydrophobic interactions with bacterial targets. The acetyl group may similarly improve binding via dipole interactions .

- Toxicity : Low cytotoxicity observed in ethyl and acetyl derivatives (e.g., Compound 5a4 in ) suggests favorable safety profiles for further development .

Biological Activity

4-Acetylphenyl 2-phenylquinoline-4-carboxylate is a compound belonging to the quinoline family, notable for its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, particularly focusing on its role as a histone deacetylase (HDAC) inhibitor and its antibacterial properties.

Chemical Structure and Properties

The molecular formula of this compound is , featuring a quinoline core with acetyl and phenyl substituents. This unique structure contributes to its biological activity, particularly in modulating enzyme functions and interacting with cellular pathways.

Target Enzymes

The primary targets of this compound include:

- Histone Deacetylases (HDACs) : It selectively inhibits HDAC3, impacting the histone acetylation-deacetylation pathway, crucial for gene expression regulation.

- Bacterial Cells : Demonstrates antibacterial activity against various strains including Staphylococcus aureus and Escherichia coli.

Mode of Action

The compound's inhibitory action on HDACs leads to:

- G2/M Cell Cycle Arrest : Prevents cancer cell proliferation.

- Induction of Apoptosis : Promotes programmed cell death in malignant cells.

Anticancer Properties

Studies have shown that derivatives of 2-phenylquinoline-4-carboxylic acid exhibit significant anticancer activity. For instance, in vitro assays revealed that these compounds can effectively inhibit cancer cell lines by inducing apoptosis and halting cell cycle progression.

Antibacterial Activity

In a comparative study, the antibacterial efficacy of this compound was evaluated against several bacterial strains using the agar diffusion method. The results indicated potent activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA).

| Bacterial Strain | Zone of Inhibition (mm) | Comparison Drug |

|---|---|---|

| Staphylococcus aureus | 15 | Ampicillin |

| Escherichia coli | 12 | Gentamicin |

Case Studies

- Histone Deacetylase Inhibition : A study highlighted the development of a series of quinoline derivatives, including this compound, demonstrating their potential as selective HDAC inhibitors with low cytotoxicity towards normal cells while effectively targeting cancer cells .

- Antimicrobial Efficacy : Another investigation assessed the compound's effectiveness against various bacterial strains, revealing that structural modifications significantly enhanced antibacterial activity compared to standard treatments .

Pharmacokinetics and Toxicity

The pharmacokinetic profile indicates low cytotoxicity at therapeutic doses, making it a promising candidate for further development in both oncology and infectious disease treatment. Its ability to selectively inhibit HDAC3 suggests a favorable safety profile compared to non-selective HDAC inhibitors.

Q & A

Q. What are the recommended synthetic routes for 4-Acetylphenyl 2-phenylquinoline-4-carboxylate, and how can reaction yields be optimized?

The synthesis of quinoline derivatives often involves cyclization reactions using precursors like aminobenzophenones and substituted acetoacetates. For example, similar compounds (e.g., ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate) are synthesized via CAN (ceric ammonium nitrate)-catalyzed reactions in methanol, followed by purification via silica gel chromatography . To optimize yields, key parameters include catalyst loading (e.g., 10 mol% CAN), solvent choice (polar aprotic solvents enhance cyclization), and reaction monitoring via TLC. Post-synthetic modifications (e.g., ester hydrolysis) may require controlled alkaline conditions to avoid side reactions .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Structural confirmation requires a combination of NMR (¹H/¹³C), mass spectrometry (ESI-MS), and elemental analysis. For quinoline derivatives, ¹H NMR typically reveals aromatic proton splitting patterns (e.g., substituents at positions 2 and 4), while ¹³C NMR confirms carbonyl and aromatic carbon environments. Mass spectrometry provides molecular ion peaks and fragmentation patterns, and elemental analysis validates stoichiometry . X-ray crystallography, as used for related 4-(adamantan-1-yl)quinoline derivatives, can resolve stereochemical ambiguities .

Q. How should researchers handle and store this compound to ensure stability?

Storage conditions must align with its sensitivity to heat and moisture. Based on safety protocols for similar compounds, store in airtight containers under inert gas (N₂/Ar) at –20°C. Avoid exposure to ignition sources (P210) and ensure proper ventilation during handling . Precautionary measures include using personal protective equipment (PPE) and adhering to institutional chemical hygiene plans .

Advanced Research Questions

Q. How can computational modeling predict the reactivity or pharmacological activity of this compound?

Quantum chemical calculations (e.g., DFT) and reaction path search methods can model reaction mechanisms and transition states. Institutions like ICReDD integrate computational screening with experimental validation to identify optimal reaction conditions and predict biological targets . For pharmacological activity, molecular docking studies against proteins (e.g., Mycobacterium tuberculosis enzymes) can prioritize derivatives for synthesis, as demonstrated for antitubercular 4-(1-adamantyl)quinoline-2-carboxylic acids .

Q. What strategies address contradictory data in literature regarding this compound’s biological activity?

Contradictions often arise from variations in assay conditions (e.g., cell lines, solvent systems) or impurities in synthesized batches. To resolve discrepancies:

Q. What are the challenges in scaling up synthesis from laboratory to pilot scale?

Scaling up quinoline synthesis requires addressing heat transfer, mixing efficiency, and catalyst recovery. Membrane separation technologies (e.g., nanofiltration) can isolate intermediates, while process simulation tools optimize reactor design (e.g., continuous-flow systems) . Heterogeneous catalysts (e.g., immobilized CAN) may improve recyclability compared to homogeneous systems . Pilot-scale purification should prioritize cost-effective methods like recrystallization over column chromatography .

Methodological Considerations

- Data Validation : Cross-check experimental results with computational predictions (e.g., reaction enthalpies calculated via Gaussian software) to identify outliers .

- Contradictory Results : Use factorial design experiments to isolate variables (e.g., temperature, solvent polarity) contributing to yield fluctuations .

- Ethical Compliance : Ensure non-medical use declarations are signed, as mandated for research chemicals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.